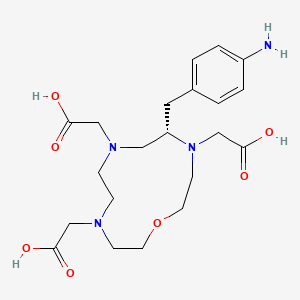

p-NH2-Bn-oxo-DO3A

Description

Structure

3D Structure

Properties

Molecular Formula |

C21H32N4O7 |

|---|---|

Molecular Weight |

452.5 g/mol |

IUPAC Name |

2-[(9S)-9-[(4-aminophenyl)methyl]-7,10-bis(carboxymethyl)-1-oxa-4,7,10-triazacyclododec-4-yl]acetic acid |

InChI |

InChI=1S/C21H32N4O7/c22-17-3-1-16(2-4-17)11-18-12-24(14-20(28)29)6-5-23(13-19(26)27)7-9-32-10-8-25(18)15-21(30)31/h1-4,18H,5-15,22H2,(H,26,27)(H,28,29)(H,30,31)/t18-/m0/s1 |

InChI Key |

ZYGZPYXXYYEJPI-SFHVURJKSA-N |

Isomeric SMILES |

C1CN(C[C@@H](N(CCOCCN1CC(=O)O)CC(=O)O)CC2=CC=C(C=C2)N)CC(=O)O |

Canonical SMILES |

C1CN(CC(N(CCOCCN1CC(=O)O)CC(=O)O)CC2=CC=C(C=C2)N)CC(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

Technical Whitepaper: Synthesis and Characterization of p-NH2-Bn-oxo-DO3A

For Researchers, Scientists, and Drug Development Professionals

Introduction

p-NH2-Bn-oxo-DO3A, chemically known as 1-Oxa-4,7,10-tetraazacyclododecane-5-S-(4-aminobenzyl)-4,7,10-triacetic acid, is a bifunctional chelating agent (BFC) that plays a crucial role in the development of targeted radiopharmaceuticals. As a derivative of the well-established DO3A (1,4,7,10-tetraazacyclododecane-1,4,7-triacetic acid) macrocycle, it is designed to securely encapsulate a variety of radiometals. The incorporation of a p-aminobenzyl group provides a versatile functional handle for covalent conjugation to biomolecules such as peptides, antibodies, and nanoparticles. This allows for the precise delivery of diagnostic or therapeutic radionuclides to specific biological targets, a cornerstone of modern nuclear medicine and theranostics.

This document provides a comprehensive technical overview of the synthesis and characterization of this compound, offering detailed methodologies and data presentation to support its application in research and drug development.

Chemical Properties and Data Presentation

A summary of the key chemical properties of this compound is presented in the table below for easy reference.

| Property | Value | Reference |

| Chemical Name | 1-Oxa-4,7,10-tetraazacyclododecane-5-S-(4-aminobenzyl)-4,7,10-triacetic acid | [1] |

| Synonyms | p-aminobenzyl-oxo-DO3A | [2] |

| CAS Number | 2125661-90-5 | [1][2] |

| Chemical Formula | C₂₁H₃₂N₄O₇·2HCl·2H₂O | [1] |

| Molecular Weight | 561.5 g/mol (as dihydrochloride dihydrate) | [1] |

| Molecular Weight (Free Base) | 452.5 g/mol | [2] |

| Appearance | White to off-white solid | |

| Purity (HPLC) | ≥ 95% | [1] |

| Solubility | Soluble in water and polar organic solvents | [2] |

Synthesis of this compound

The synthesis of this compound is typically achieved through a multi-step process. A common and effective strategy involves the initial synthesis of the p-nitrobenzyl analogue (p-NO2-Bn-oxo-DO3A), followed by the selective reduction of the nitro group to the desired amine. This approach is favored as it avoids the premature reaction of the more reactive amine functionality during the alkylation of the macrocyclic precursor.

A representative workflow for the synthesis is depicted in the diagram below.

Caption: Proposed synthetic workflow for this compound.

Experimental Protocols

The following are representative experimental protocols based on established methodologies for the synthesis of similar DO3A derivatives.

Protocol 1: Synthesis of p-NO2-Bn-oxo-DO3A-tris(tert-butyl ester)

-

Reaction Setup: In a round-bottom flask, dissolve DO3A-tris(tert-butyl ester) (1 equivalent) in anhydrous acetonitrile.

-

Addition of Base: Add a non-nucleophilic base, such as potassium carbonate (3 equivalents), to the solution.

-

Alkylation: To the stirred suspension, add a solution of p-nitrobenzyl bromide (1.1 equivalents) in anhydrous acetonitrile dropwise at room temperature.

-

Reaction Monitoring: Heat the reaction mixture to 60-70 °C and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature and filter off the base. Evaporate the solvent under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to yield the desired p-NO2-Bn-oxo-DO3A-tris(tert-butyl ester).

Protocol 2: Deprotection of tert-Butyl Esters

-

Acidic Cleavage: Dissolve the purified p-NO2-Bn-oxo-DO3A-tris(tert-butyl ester) in a solution of trifluoroacetic acid (TFA) in dichloromethane (e.g., 50% v/v).

-

Reaction: Stir the solution at room temperature for 4-6 hours.

-

Solvent Removal: Remove the TFA and dichloromethane under reduced pressure.

-

Trituration: Triturate the residue with cold diethyl ether to precipitate the product.

-

Isolation: Collect the solid by filtration and dry under vacuum to obtain p-NO2-Bn-oxo-DO3A.

Protocol 3: Reduction of the Nitro Group

-

Catalyst Setup: In a hydrogenation flask, suspend p-NO2-Bn-oxo-DO3A in methanol or a similar protic solvent.

-

Hydrogenation: Add a catalytic amount of palladium on carbon (10% w/w).

-

Reaction: Place the flask under a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) and stir vigorously at room temperature.

-

Monitoring: Monitor the reaction by LC-MS until the starting material is consumed.

-

Filtration and Evaporation: Filter the reaction mixture through a pad of Celite to remove the catalyst and wash with methanol. Evaporate the solvent from the filtrate under reduced pressure.

-

Final Purification: Purify the crude this compound by reverse-phase high-performance liquid chromatography (RP-HPLC) using a water/acetonitrile gradient containing 0.1% TFA.

-

Lyophilization: Lyophilize the pure fractions to obtain the final product as a TFA salt. Conversion to the hydrochloride salt can be achieved by treatment with HCl.

Characterization of this compound

Thorough characterization is essential to confirm the identity, purity, and stability of the synthesized this compound. The following techniques are typically employed:

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: Provides information on the proton environment in the molecule. Expected signals would include those from the macrocyclic ring protons, the acetate arm protons, and the aromatic protons of the p-aminobenzyl group.

-

¹³C NMR: Confirms the carbon skeleton of the molecule. Characteristic signals for the carbonyl carbons of the acetate groups, the carbons of the macrocycle, and the aromatic carbons are expected.

Due to the lack of publicly available spectra for this compound, representative data for similar structures would be consulted for comparison.

Mass Spectrometry (MS)

-

High-Resolution Mass Spectrometry (HRMS): Used to confirm the elemental composition of the synthesized compound by providing a highly accurate mass measurement. The expected m/z value for the protonated molecule [M+H]⁺ would be calculated based on the chemical formula.

High-Performance Liquid Chromatography (HPLC)

-

Analytical HPLC: Employed to determine the purity of the final compound. A reverse-phase column with a gradient elution of acetonitrile in water (often with 0.1% TFA) is typically used. Purity is assessed by the integration of the peak area at a specific wavelength (e.g., 254 nm or 280 nm).

Applications in Drug Development

The primary application of this compound is as a bifunctional chelator for the development of targeted radiopharmaceuticals. The workflow for its use in this context is outlined below.

References

An In-Depth Technical Guide to the Coordination Chemistry of p-NH2-Bn-oxo-DO3A with Radiometals

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the coordination chemistry of the bifunctional chelator p-NH2-Bn-oxo-DO3A, a key component in the development of targeted radiopharmaceuticals. This document details its interactions with various radiometals, outlines relevant experimental protocols, and presents available quantitative data to assist researchers and drug development professionals in this specialized field.

Introduction to this compound

p-Aminobenzyl-oxo-DO3A (this compound) is a macrocyclic chelating agent derived from 1,4,7,10-tetraazacyclododecane-1,4,7-triacetic acid (DO3A). The "oxo" modification refers to the replacement of a nitrogen atom in the macrocyclic ring with an oxygen atom, and the p-aminobenzyl group provides a reactive handle for conjugation to biomolecules such as peptides and antibodies. This bifunctional nature allows for the stable chelation of a radiometal on one end and covalent attachment to a targeting vector on the other, forming the basis of a targeted radiopharmaceutical. These agents are designed to deliver a radioactive payload specifically to diseased tissues, such as tumors, for diagnostic imaging or therapeutic purposes.

The chemical structure of this compound is: 1-Oxa-4,7,10-tetraazacyclododecane-5-S-(4-aminobenzyl)-4,7,10-triacetic acid. It is a derivative of DOTA, a widely used chelator in nuclear medicine.

Coordination Chemistry with Radiometals

The coordination of a radiometal by a chelator is a critical aspect of radiopharmaceutical design, directly impacting the stability and in vivo performance of the agent. The oxo-DO3A backbone, with its combination of amine and carboxylate donor groups, forms a cage-like structure to encapsulate the radiometal ion.

Coordination with Copper-64 (⁶⁴Cu)

Copper-64 is a positron-emitting radionuclide with a half-life of 12.7 hours, making it suitable for positron emission tomography (PET) imaging. The coordination of ⁶⁴Cu by this compound has been investigated, demonstrating favorable properties compared to traditional DOTA chelators.

Quantitative Data:

| Parameter | Value | Reference |

| Radiochemical Yield (RCY) with ⁶⁴Cu | >95% | [1] |

| Radiochemical Purity (RCP) of ⁶⁴Cu-Oxo-DO3A-rituximab | 99.5% ± 0.5% | [2] |

| In Vitro Serum Stability of ⁶⁴Cu-Oxo-DO3A-rituximab (48h) | >94% intact (<6% dissociation) | [2] |

| In Vitro Serum Stability of ⁶⁴Cu-Oxo-DO3A-trastuzumab (24h) | >95% intact | [2] |

Studies have shown that the oxo-DO3A derivative provides a more stable complex with ⁶⁴Cu compared to DOTA, which can be prone to in vivo dissociation. The higher stability of the ⁶⁴Cu-oxo-DO3A complex is advantageous for reducing off-target radiation dose and improving image quality.

Coordination with Lutetium-177 (¹⁷⁷Lu) and Actinium-225 (²²⁵Ac)

However, based on the known coordination chemistry of DOTA derivatives with these trivalent metals, it is anticipated that this compound would form stable complexes. The coordination environment provided by the three acetate arms and the macrocyclic amines is well-suited for these larger metal ions. Further research is required to quantify the specific coordination parameters and to determine if the "oxo" modification offers any advantages in stability or labeling kinetics for these therapeutic radiometals.

Experimental Protocols

Synthesis of this compound

A detailed, step-by-step synthesis protocol for this compound is not publicly available in peer-reviewed literature. However, a plausible synthetic route can be inferred from the synthesis of similar bifunctional chelators. The general approach involves the multi-step synthesis of the oxo-DO3A macrocycle followed by the attachment of the p-aminobenzyl group.

Conceptual Synthesis Workflow:

Caption: Conceptual workflow for the synthesis of this compound.

Radiolabeling with ⁶⁴Cu

The following is a general protocol for the radiolabeling of a this compound conjugated antibody with ⁶⁴Cu, based on published methods for similar chelators.[1][2]

Radiolabeling Workflow:

Caption: General workflow for radiolabeling an antibody-chelator conjugate with ⁶⁴Cu.

Detailed Methodology:

-

Preparation of Reagents:

-

Prepare a stock solution of the this compound conjugated antibody in a suitable buffer (e.g., 0.1 M ammonium acetate, pH 5.5).

-

Obtain a calibrated solution of ⁶⁴CuCl₂ in 0.1 M HCl.

-

Prepare a quenching solution of 50 mM EDTA.

-

-

Radiolabeling Reaction:

-

In a sterile, low-binding microcentrifuge tube, add the desired amount of the antibody conjugate.

-

Add the ⁶⁴CuCl₂ solution to the antibody conjugate. The final pH of the reaction mixture should be approximately 5.5.

-

Incubate the reaction mixture at room temperature for 30 minutes.

-

-

Quenching and Purification:

-

Add a small volume of the EDTA solution to chelate any unreacted ⁶⁴Cu.

-

Purify the radiolabeled antibody using a size-exclusion chromatography column (e.g., PD-10) pre-equilibrated with sterile saline.

-

-

Quality Control:

-

Determine the radiochemical purity of the final product using instant thin-layer chromatography (ITLC) and/or high-performance liquid chromatography (HPLC).

-

Conjugation to Peptides and Antibodies

The p-aminobenzyl group of the chelator can be converted to an isothiocyanate group for efficient conjugation to the lysine residues of peptides and antibodies.

Conjugation Workflow:

Caption: Workflow for conjugating this compound to a biomolecule.

Signaling Pathways

This compound is a synthetic chelator and, as such, does not have a direct role in biological signaling pathways. Its function is to stably carry a radiometal to a biological target. The overall biological effect of the resulting radiopharmaceutical is determined by the targeting biomolecule it is conjugated to and the properties of the chosen radiometal. For example, if conjugated to an antibody that targets a specific cancer antigen, the radiopharmaceutical will localize to tumor cells expressing that antigen. The emitted radiation from the chelated radiometal will then induce DNA damage and cell death in the targeted cells and their immediate vicinity.

Conclusion

This compound is a promising bifunctional chelator for the development of targeted radiopharmaceuticals. Its coordination chemistry with ⁶⁴Cu demonstrates advantages in stability over traditional DOTA chelators, which is crucial for in vivo applications. While specific quantitative data for its complexes with therapeutic radiometals like ¹⁷⁷Lu and ²²⁵Ac are yet to be fully elucidated, the underlying oxo-DO3A scaffold suggests the potential for stable chelation. The experimental protocols outlined in this guide provide a foundation for researchers to work with this chelator in the development of novel diagnostic and therapeutic agents for a variety of diseases. Further research into the coordination properties of this compound with a broader range of radiometals will be essential for realizing its full potential in nuclear medicine.

References

- 1. Synthesis of novel bifunctional chelators and their use in preparing monoclonal antibody conjugates for tumor targeting - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis of a Bifunctional Cross‐Bridged Chelating Agent, Peptide Conjugation, and Comparison of 68Ga Labeling and Complex Stability Characteristics with Established Chelators - PMC [pmc.ncbi.nlm.nih.gov]

The Theoretical Framework and Practical Application of p-NH2-Bn-oxo-DO3A in Bioconjugation for Targeted Radionuclide Therapy

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The landscape of targeted radionuclide therapy is continually evolving, with the development of novel bifunctional chelators playing a pivotal role in the efficacy and safety of next-generation radiopharmaceuticals. Among these, p-NH2-Bn-oxo-DO3A has emerged as a significant contender, offering a unique combination of a robust macrocyclic core for radionuclide sequestration and a versatile primary amine for covalent attachment to targeting biomolecules. This technical guide provides a comprehensive overview of the theoretical underpinnings of this compound in bioconjugation, detailed experimental protocols for its application, and a summary of relevant quantitative data. Particular emphasis is placed on the structural nuances of the oxo-DO3A backbone and its implications for complex stability and kinetic inertness. Furthermore, a practical application is illustrated through the conceptual bioconjugation of this compound to the HER2-targeting antibody, trastuzumab, for the targeted therapy of HER2-positive cancers.

Introduction: The Role of Bifunctional Chelators in Radiopharmaceuticals

Targeted radionuclide therapy (TRT) represents a powerful strategy in oncology, aiming to deliver cytotoxic radiation directly to cancer cells while minimizing damage to healthy tissues[1]. This is achieved by conjugating a radionuclide to a targeting moiety, such as a monoclonal antibody or a peptide, that specifically recognizes and binds to tumor-associated antigens or receptors[1]. The lynchpin of this approach is the bifunctional chelator (BFC), a molecule that serves a dual purpose: it forms a highly stable coordination complex with a therapeutic radionuclide and provides a reactive functional group for covalent linkage to the targeting biomolecule[2].

The DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) macrocycle is a cornerstone in the design of BFCs, renowned for its ability to form thermodynamically stable and kinetically inert complexes with a variety of trivalent metal ions, including the therapeutically relevant Lutetium-177 (¹⁷⁷Lu) and the diagnostic Gallium-68 (⁶⁸Ga)[3][4]. This compound is a derivative of DOTA that incorporates two key modifications: a p-aminobenzyl group for bioconjugation and an amide ("oxo") group on one of the acetate arms of the macrocycle. This guide will delve into the theoretical and practical aspects of this promising BFC.

Theoretical Basis of this compound

The DO3A-amide Core: Impact on Chelation and Stability

The substitution of one of the carboxylate arms of DOTA with an amide-containing arm, as in oxo-DO3A derivatives, has a profound impact on the coordination chemistry of the chelator. While DOTA typically forms highly stable complexes, the introduction of an amide group can influence several key parameters:

-

Thermodynamic Stability: The replacement of a carboxylate donor with a less basic amide oxygen can lead to a decrease in the overall thermodynamic stability of the resulting metal complex compared to DOTA[5]. However, the stability often remains sufficiently high for in vivo applications.

-

Kinetic Inertness: Perhaps more critically for in vivo applications, the kinetic inertness of the complex—its resistance to dissociation—is significantly affected. DOTA-tetraamide complexes have been shown to exhibit extremely high kinetic inertness, in some cases even greater than DOTA itself[5]. This is attributed to the reduced basicity of the amide oxygen, which disfavors proton-assisted dissociation pathways[6]. The rigidity of the macrocyclic framework also contributes significantly to this high kinetic inertness[7].

-

Water Exchange Rate: For applications in Magnetic Resonance Imaging (MRI) with paramagnetic lanthanides, the rate of water exchange between the inner coordination sphere of the metal ion and the bulk solvent is a crucial parameter. The presence of amide groups has been shown to slow this water exchange rate[8].

The "oxo" or amide modification in this compound is therefore a deliberate design choice to enhance the kinetic inertness of the radiometal complex, a critical factor in preventing the release of free radionuclide in vivo, which could lead to off-target toxicity.

The p-Aminobenzyl Functional Group: A Gateway for Bioconjugation

The p-aminobenzyl group provides a primary amine (-NH₂) that serves as a versatile handle for bioconjugation. This functional group allows for the covalent attachment of the chelator to various functional groups on biomolecules, most commonly carboxyl groups, through the formation of a stable amide bond.

The general workflow for the bioconjugation of this compound to a biomolecule containing accessible carboxyl groups is depicted in the following diagram:

References

- 1. Head‐to‐head comparison of three chelates reveals DOTAGA promising for 225Ac labeling of anti‐FZD10 antibody OTSA101 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Bifunctional chelators for trastuzumab conjugation and successful labeling with radioisotopes - UGD Academic Repository [eprints.ugd.edu.mk]

- 3. Stability Estimation of Gallium Complexes of DOTA Derivatives for Radiotheranostic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. scispace.com [scispace.com]

- 7. Is macrocycle a synonym for kinetic inertness in Gd(III) complexes? Effect of coordinating and non-coordinating substituents on inertness and relaxivity of Gd(III) chelates with DO3A-like ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 8. New radionuclide therapy identified for HER2-positive breast cancer patients | EurekAlert! [eurekalert.org]

The Core Mechanism of p-NH2-Bn-oxo-DO3A: A Technical Guide for Bifunctional Chelation in Targeted Radiopharmaceuticals

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the mechanism of action, synthesis, and application of p-NH2-Bn-oxo-DO3A, a bifunctional chelator designed for the development of targeted radiopharmaceuticals. By providing a stable coordination site for radiometals and a reactive functional group for conjugation to targeting biomolecules, this chelator serves as a critical linker in the creation of agents for molecular imaging and therapy.

Introduction to Bifunctional Chelators in Radiopharmaceuticals

Radiopharmaceuticals are composed of a targeting biomolecule, a radionuclide, and a bifunctional chelator that links the two. The targeting moiety, such as a peptide or antibody, provides specificity for a particular biological target, like a tumor-associated receptor. The radionuclide emits radiation that can be used for diagnostic imaging (e.g., PET or SPECT) or for therapeutic purposes. The bifunctional chelator is a crucial component that must form a highly stable complex with the radiometal to prevent its release in vivo, which could lead to off-target toxicity and poor imaging contrast. DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) is a widely used chelator known for its ability to form stable complexes with a variety of radiometals.

Mechanism of Action of this compound

The this compound chelator is a derivative of the DOTA macrocycle. Its mechanism of action is twofold:

-

Stable Chelation of Radiometals: The core DO3A (1,4,7-tris(carboxymethyl)-1,4,7,10-tetraazacyclododecane) structure provides a high-affinity binding pocket for various trivalent radiometals, including Gallium-68 (⁶⁸Ga), Lutetium-177 (¹⁷⁷Lu), and Yttrium-90 (⁹⁰Y). The "oxo" modification on the cyclen ring can influence the rigidity and coordination properties of the chelator. The coordination of the metal ion by the nitrogen and oxygen atoms of the DOTA cage forms a thermodynamically stable and kinetically inert complex, which is essential for in vivo applications.

-

Covalent Conjugation to Biomolecules: The p-aminobenzyl group provides a reactive primary amine (-NH2) that can be used to covalently attach the chelator to a targeting biomolecule. This is typically achieved through the formation of a stable amide bond with a carboxylic acid group on the biomolecule or through conversion of the amine to a more reactive isothiocyanate group (-NCS) for reaction with amines on the targeting vector. This bifunctional nature allows for the pre-synthesis of the chelator and its subsequent conjugation to the desired targeting agent.

The overall mechanism involves the targeted delivery of the radiometal to a specific site in the body, where the emitted radiation can be used for imaging or therapy.

Synthesis of this compound

The synthesis of this compound is a multi-step process that typically starts from a protected DOTA derivative. A common route involves the alkylation of a protected cyclen with a p-nitrobenzyl group, followed by the attachment of the acetate arms and subsequent deprotection and reduction of the nitro group to an amine.

Experimental Protocols

Conjugation of this compound to a Peptide

This protocol describes a typical method for conjugating the chelator to a peptide containing a carboxylic acid group.

-

Activation of the Peptide: Dissolve the peptide in a suitable solvent (e.g., anhydrous DMF). Add a coupling agent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and a base like DIPEA (N,N-Diisopropylethylamine). Stir the reaction mixture at room temperature for 15-30 minutes to activate the carboxylic acid group.

-

Conjugation: Add a solution of this compound in anhydrous DMF to the activated peptide solution.

-

Reaction: Allow the reaction to proceed at room temperature for 2-4 hours or overnight.

-

Purification: Purify the resulting DOTA-peptide conjugate by reversed-phase high-performance liquid chromatography (RP-HPLC).

-

Characterization: Confirm the identity and purity of the conjugate by mass spectrometry and analytical RP-HPLC.

Radiolabeling with Gallium-68 (⁶⁸Ga)

-

Elution of ⁶⁸Ga: Elute ⁶⁸GaCl₃ from a ⁶⁸Ge/⁶⁸Ga generator using 0.1 M HCl.

-

Buffering: Add the DOTA-peptide conjugate to a reaction vial containing a suitable buffer, such as sodium acetate, to adjust the pH to 3.5-4.5.

-

Radiolabeling Reaction: Add the ⁶⁸GaCl₃ eluate to the vial containing the conjugate and buffer. Heat the reaction mixture at 95°C for 5-10 minutes.

-

Quality Control: Determine the radiochemical purity of the [⁶⁸Ga]Ga-DOTA-peptide by instant thin-layer chromatography (ITLC) or RP-HPLC.

Radiolabeling with Lutetium-177 (¹⁷⁷Lu)

-

Reaction Setup: In a reaction vial, combine the DOTA-peptide conjugate, ¹⁷⁷LuCl₃, and a suitable buffer (e.g., ammonium acetate or sodium ascorbate) to maintain a pH of 4.0-5.0.

-

Radiolabeling Reaction: Heat the reaction mixture at 95-100°C for 15-30 minutes.

-

Quenching: After cooling, add a solution of DTPA (diethylenetriaminepentaacetic acid) to chelate any unreacted ¹⁷⁷Lu.

-

Purification (if necessary): Purify the radiolabeled conjugate using a C18 Sep-Pak cartridge.

-

Quality Control: Analyze the radiochemical purity by ITLC or RP-HPLC.

Quantitative Data

The following tables provide representative data for DOTA-derivatives, which are expected to be similar for this compound conjugates.

Table 1: Radiolabeling Efficiency of DOTA-Conjugates

| Radiometal | Precursor Amount | Reaction Conditions | Radiochemical Yield |

| ⁶⁸Ga | 10-20 nmol | 95°C, 5-10 min, pH 3.5-4.5 | >95% |

| ¹⁷⁷Lu | 10-20 nmol | 95-100°C, 15-30 min, pH 4.0-5.0 | >98% |

| ⁹⁰Y | 10-20 nmol | 80-90°C, 15-20 min, pH 4.0-5.0 | >98% |

| ⁶⁴Cu | 10-20 nmol | 37-42°C, 10-15 min, pH 5.5-6.5 | >95% |

Table 2: In Vitro Stability of Radiolabeled DOTA-Conjugates

| Radiometal | Medium | Incubation Time | Stability (% Intact) |

| ⁶⁸Ga | Human Serum | 2 hours | >98% |

| ¹⁷⁷Lu | Human Serum | 24 hours | >95% |

| ¹⁷⁷Lu | PBS | 7 days | >90% |

| ⁹⁰Y | Human Serum | 24 hours | >95% |

Table 3: Representative Biodistribution Data of a ¹⁷⁷Lu-DOTA-Peptide Conjugate in Tumor-Bearing Mice (%ID/g at 24h post-injection)

| Organ | % Injected Dose per Gram (%ID/g) |

| Blood | 0.5 ± 0.1 |

| Tumor | 15.2 ± 3.5 |

| Liver | 1.2 ± 0.3 |

| Kidneys | 5.8 ± 1.2 |

| Spleen | 0.3 ± 0.1 |

| Muscle | 0.4 ± 0.1 |

| Bone | 0.6 ± 0.2 |

Note: Data presented in the tables are representative values from literature for similar DOTA-conjugates and may vary depending on the specific targeting biomolecule and experimental conditions.

Visualization of Key Processes

Conclusion

The bifunctional chelator this compound represents a versatile platform for the development of targeted radiopharmaceuticals. Its robust coordination chemistry with a range of medically relevant radionuclides, combined with a functional group suitable for bioconjugation, enables the creation of highly specific and stable agents for cancer diagnosis and therapy. The methodologies and data presented in this guide provide a foundational understanding for researchers and developers working to advance the field of nuclear medicine.

Navigating the Physicochemical Landscape of p-NH2-Bn-oxo-DO3A: A Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

Introduction

The macrocyclic chelator, p-NH2-Bn-oxo-DO3A (1-Oxa-4,7,10-tetraazacyclododecane-5-S-(4-aminobenzyl)-4,7,10-triacetic acid), represents a critical component in the development of targeted radiopharmaceuticals and other metal-based diagnostic and therapeutic agents. Its bifunctional nature, featuring a DO3A core for metal complexation and a p-aminobenzyl group for conjugation to biomolecules, makes it a versatile platform for a wide range of applications. However, the successful formulation and application of this compound and its conjugates are fundamentally dependent on a thorough understanding of its solubility and stability characteristics.

This in-depth technical guide provides a comprehensive overview of the solubility and stability of this compound in various solvents and conditions. In the absence of extensive published data for this specific derivative, this guide draws upon established principles for related DOTA and DO3A analogs and outlines detailed experimental protocols for researchers to generate specific data for their unique applications.

Core Concepts: Solubility and Stability of Macrocyclic Chelators

The solubility of a chelating agent like this compound dictates its ability to be formulated in a suitable solvent for conjugation reactions and in vivo administration. The presence of both polar (amine, carboxylic acids) and non-polar (benzyl group) moieties suggests a varied solubility profile.

Stability, in the context of chelating agents, refers to two key aspects:

-

Chemical Stability: The integrity of the chelator molecule itself under various conditions such as pH, temperature, and light exposure.

-

Complex Stability: The kinetic and thermodynamic stability of the metal-chelator complex, which is crucial to prevent the release of potentially toxic free metal ions in a biological system.

Solubility Profile of this compound

Table 1: Predicted Solubility of this compound

| Solvent Class | Solvent Examples | Predicted Solubility | Rationale |

| Aqueous Buffers | PBS, TRIS, Acetate | Moderate to High (pH-dependent) | The presence of multiple ionizable groups (amine and carboxylic acids) suggests good aqueous solubility, which will be influenced by the pH of the buffer. |

| Polar Aprotic | DMSO, DMF | High | These solvents are effective at solvating a wide range of organic molecules, including those with both polar and non-polar functionalities. |

| Polar Protic | Methanol, Ethanol | Moderate | The polarity of these solvents allows for interaction with the polar groups of the chelator, though the non-polar benzyl group may limit high solubility. |

| Non-Polar | Hexane, Toluene | Low to Insoluble | The predominantly polar nature of the DO3A macrocycle and its functional groups results in poor solubility in non-polar organic solvents. |

Stability Considerations for this compound and its Metal Complexes

The stability of this compound and its corresponding metal complexes is paramount for its use in drug development.

Chemical Stability:

-

pH: The amide bond in the "oxo" linker and the integrity of the macrocycle are generally stable across a wide pH range. However, extreme pH values should be avoided during long-term storage.

-

Temperature: Like most organic molecules, prolonged exposure to high temperatures can lead to degradation. For radiolabeling reactions, which are often performed at elevated temperatures, the reaction time should be optimized to ensure the integrity of the chelator.

-

Oxidation: The primary amine group is susceptible to oxidation. Storage under an inert atmosphere and the use of antioxidants may be considered for long-term stability of the unconjugated chelator.

Complex Stability: The stability of metal complexes with DOTA and its derivatives is a critical factor, particularly for in vivo applications. Studies on related benzyl-DOTA derivatives have shown that they can form highly stable complexes with radiometals like Gallium-68.[1][2][3] It is anticipated that this compound will form similarly stable complexes. The key is to ensure complete chelation to prevent the release of the free metal ion.

Experimental Protocols

The following are detailed methodologies for determining the solubility and stability of this compound.

Protocol 1: Determination of Aqueous Solubility (Shake-Flask Method)

This method is considered the gold standard for determining thermodynamic solubility.

Materials:

-

This compound

-

Selected aqueous buffers (e.g., phosphate-buffered saline pH 7.4)

-

Vials with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Analytical balance

-

HPLC-UV or LC-MS/MS system for quantification

Procedure:

-

Add an excess amount of this compound to a pre-weighed vial.

-

Record the exact weight of the compound.

-

Add a known volume of the desired aqueous buffer to the vial.

-

Securely cap the vial and place it on an orbital shaker at a controlled temperature (e.g., 25 °C or 37 °C).

-

Equilibrate the suspension for a predetermined period (typically 24-48 hours) to ensure saturation.

-

After equilibration, centrifuge the suspension at high speed to pellet the undissolved solid.

-

Carefully collect an aliquot of the supernatant.

-

Prepare a series of dilutions of the supernatant with the same buffer.

-

Quantify the concentration of this compound in the diluted samples using a validated HPLC-UV or LC-MS/MS method against a standard curve.

-

Calculate the solubility in mg/mL or µM.

Protocol 2: Assessment of Stability in Biological Media

This protocol assesses the stability of the metal-chelator complex in a biologically relevant matrix.

Materials:

-

Radiolabeled this compound complex (e.g., with ⁶⁸Ga or ¹⁷⁷Lu)

-

Fresh human or animal serum

-

Incubator at 37 °C

-

Size-exclusion chromatography (SEC) or radio-TLC system

-

Gamma counter or radio-detector

Procedure:

-

Prepare the radiolabeled this compound complex according to a validated radiolabeling protocol.

-

Purify the complex to remove any free radiometal.

-

Add a known amount of the purified radiolabeled complex to a vial containing fresh serum.

-

Incubate the mixture at 37 °C.

-

At various time points (e.g., 1, 4, 24 hours), take an aliquot of the serum mixture.

-

Analyze the aliquot using SEC or radio-TLC to separate the intact radiolabeled complex from any released radiometal that may have bound to serum proteins.

-

Quantify the percentage of intact radiolabeled complex at each time point.

-

A high percentage of intact complex over time indicates good stability in the biological medium.

Visualizing Experimental Workflows

The following diagrams illustrate the logical flow of the described experimental protocols.

References

A Technical Guide to Foundational Research on DOTA Derivatives for Medical Imaging

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the foundational research and core methodologies surrounding the use of 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA) derivatives in medical imaging. DOTA has emerged as a uniquely versatile chelating agent, impacting major imaging modalities including Magnetic Resonance Imaging (MRI), Positron Emission Tomography (PET), and Single Photon Emission Computed Tomography (SPECT).[1] Its ability to form stable complexes with a variety of metal ions has propelled the development of a wide array of functional, targeted, and dual-modal imaging agents.[1]

This guide provides a comprehensive overview of the synthesis, characterization, and application of DOTA derivatives, with a focus on quantitative data, detailed experimental protocols, and visual representations of key processes.

Core Principles of DOTA in Medical Imaging

DOTA's prominence in medical imaging stems from its macrocyclic structure, which provides a pre-organized cavity for metal ions, leading to the formation of highly stable and inert complexes under physiological conditions.[2] This high stability is crucial to prevent the release of potentially toxic free metal ions in the body.

For MRI: DOTA is most commonly used to chelate gadolinium (Gd³⁺), a paramagnetic metal ion that enhances the relaxation rate of water protons, thereby increasing the contrast in T1-weighted images. Research in this area focuses on modifying the DOTA scaffold to improve the relaxivity (a measure of the contrast agent's efficiency) and kinetic inertness of the Gd³⁺ complex.[3][4][5]

For PET and SPECT: DOTA is an excellent chelator for various radiometals, including Gallium-68 (⁶⁸Ga), Copper-64 (⁶⁴Cu), Lutetium-177 (¹⁷⁷Lu), and Yttrium-90 (⁹⁰Y).[1] By conjugating DOTA to targeting moieties such as peptides or antibodies, researchers can create radiopharmaceuticals that specifically accumulate in diseased tissues, allowing for sensitive and specific imaging of biological processes at the molecular level.

Quantitative Data on DOTA Derivatives

The following tables summarize key quantitative data for various DOTA derivatives used in medical imaging, providing a comparative overview of their properties.

Table 1: Relaxivity of Selected Gd-DOTA Derivatives for MRI

| Compound | r₁ Relaxivity (mM⁻¹s⁻¹) in Water | r₁ Relaxivity (mM⁻¹s⁻¹) in 4.5% HSA | Field Strength (T) | Temperature (°C) | Reference |

| Gd-DOTA | ~3.4 | - | 1.4 | 37 | [5] |

| (TSAP)Gd-LS | 7.4 | 12.4 | 1.4 | 37 | [3][5] |

| (SAP)Gd-LS | 14.5 | 17.5 | 1.4 | 37 | [3][5] |

| (SAP)Gd-T | 5.2 | 5.7 | 1.4 | 37 | [3][5] |

HSA: Human Serum Albumin; TSAP: Twisted Square Antiprismatic; SAP: Square Antiprismatic

Table 2: Radiolabeling Efficiency and Stability of Selected DOTA-based Radiopharmaceuticals for PET

| Radiopharmaceutical | Radionuclide | Radiolabeling Yield (%) | Molar Activity (GBq/µmol) | In Vitro Stability (Serum, 24h) | Reference |

| ⁶⁸Ga-DOTA-BN | ⁶⁸Ga | >95 | Not Reported | High | [2] |

| ⁶⁴Cu-DOTA-PEG-AuNCs | ⁶⁴Cu | Not Reported | Not Reported | 81.5% | [6] |

| ⁹⁹ᵐTc-DOTA-Ph-Al-ior egf/r3 | ⁹⁹ᵐTc | >96 | 10-20 mCi/mg | >97% (challenged with DTPA) | [7] |

| ⁹⁰Y-DOTA-Ph-Al-ior egf/r3 | ⁹⁰Y | >95 | 2-5 mCi/mg | 98% (5 days) | [7] |

| ⁴⁴Sc-DO3AM-NI | ⁴⁴Sc | >98 | Not Reported | High | [8] |

Key Experimental Protocols

This section outlines detailed methodologies for the synthesis, radiolabeling, and evaluation of DOTA derivatives.

Solid-Phase Synthesis of DOTA-Peptide Conjugates

This protocol describes a general method for the synthesis of DOTA-functionalized peptides on a solid support, which is an efficient and cost-effective approach.[2]

Workflow Diagram:

Caption: Workflow for solid-phase synthesis of DOTA-peptides.

Methodology:

-

Peptide Synthesis: The peptide sequence is assembled on a solid-phase resin (e.g., Rink amide resin) using standard Fmoc-based solid-phase peptide synthesis (SPPS) chemistry.

-

On-Resin DOTA Synthesis:

-

The N-terminal Fmoc protecting group of the resin-bound peptide is removed.

-

Cyclen, the precursor to DOTA, is coupled to the N-terminus.

-

The four secondary amine groups of the cyclen are alkylated using a suitable reagent like bromoacetic acid tert-butyl ester in the presence of a non-nucleophilic base (e.g., diisopropylethylamine) to form the DOTA-tris(t-Bu ester) moiety directly on the resin.[2]

-

-

Cleavage and Deprotection: The DOTA-peptide conjugate is cleaved from the resin, and the tert-butyl protecting groups are simultaneously removed using a cleavage cocktail, typically containing trifluoroacetic acid (TFA).

-

Purification: The crude peptide is purified by reversed-phase high-performance liquid chromatography (RP-HPLC).

-

Characterization: The final product is characterized by mass spectrometry (e.g., ESI-MS) and, if necessary, nuclear magnetic resonance (NMR) spectroscopy to confirm its identity and purity.

Radiolabeling with Gallium-68

This protocol outlines a typical procedure for labeling a DOTA-conjugated peptide with ⁶⁸Ga.

Workflow Diagram:

Caption: General workflow for ⁶⁸Ga radiolabeling of DOTA-peptides.

Methodology:

-

Elution of ⁶⁸Ga: ⁶⁸Ga is eluted from a ⁶⁸Ge/⁶⁸Ga generator using a sterile solution, typically 0.1 M hydrochloric acid.

-

Reaction Setup: The DOTA-conjugated peptide is dissolved in a suitable buffer, such as sodium acetate or ammonium acetate, to maintain the optimal pH for labeling (typically pH 4-5).

-

Labeling Reaction: The ⁶⁸Ga eluate is added to the buffered peptide solution. The reaction mixture is then heated, for example, at 95°C for 5-10 minutes, to facilitate the chelation of ⁶⁸Ga by the DOTA macrocycle.

-

Quality Control: The radiochemical purity of the final product is determined using methods like instant thin-layer chromatography (ITLC) or radio-HPLC to separate the labeled peptide from free ⁶⁸Ga.

-

Purification (if necessary): If the radiochemical purity is below the required standard (typically >95%), the product can be purified using a solid-phase extraction cartridge (e.g., C18 Sep-Pak).

In Vitro Stability Assessment

This protocol describes a method to evaluate the stability of a radiolabeled DOTA complex in human serum.

Methodology:

-

Incubation: The purified radiolabeled DOTA conjugate is incubated in human serum at 37°C.

-

Time Points: Aliquots of the serum mixture are taken at various time points (e.g., 1, 4, and 24 hours).

-

Analysis: The stability of the radiocomplex is assessed by analyzing the aliquots using a suitable method like radio-HPLC or ITLC to quantify the percentage of intact radiolabeled compound versus any released radionuclide.

In Vivo Biodistribution Studies

This protocol outlines a general procedure for assessing the biodistribution of a DOTA-based imaging agent in an animal model.

Methodology:

-

Animal Model: A suitable animal model (e.g., mice or rats), often bearing a relevant tumor xenograft for targeted agents, is used.

-

Injection: The DOTA-based imaging agent is administered to the animals, typically via intravenous injection.

-

Imaging/Tissue Collection: At predefined time points post-injection, the animals are either imaged using the appropriate modality (PET or MRI) or euthanized for tissue collection.

-

Ex Vivo Analysis (for radiotracers): For radiolabeled compounds, major organs and tissues (including blood and tumor, if applicable) are harvested, weighed, and the radioactivity is measured using a gamma counter.

-

Data Analysis: The uptake in each organ is typically expressed as the percentage of the injected dose per gram of tissue (%ID/g).

Signaling Pathways Targeted by DOTA-Based Imaging Agents

Many DOTA-based imaging agents are designed to target specific molecular pathways that are dysregulated in disease, particularly cancer. A common strategy is to conjugate the DOTA chelate to a ligand that binds to a cell surface receptor, such as a receptor tyrosine kinase (RTK).

Example Signaling Pathway: EGFR/VEGFR and Downstream Cascades

The epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR) are key RTKs involved in cancer cell proliferation, survival, and angiogenesis.[9] DOTA-conjugated peptides or antibodies targeting these receptors can be used to visualize tumors expressing these markers.

Caption: DOTA-probe targeting RTKs and downstream signaling.

This diagram illustrates how a DOTA-conjugated peptide can bind to an RTK like EGFR or VEGFR on the cell surface. This binding event allows for the visualization of receptor expression levels. The diagram also shows the two major downstream signaling pathways activated by these receptors: the RAS/RAF/MEK/ERK pathway and the PI3K/AKT/mTOR pathway, both of which are critical drivers of cancer progression.[9][10]

Conclusion

DOTA and its derivatives continue to be at the forefront of molecular imaging research. Their chemical versatility allows for the stable chelation of a wide range of metal ions suitable for different imaging modalities. The ability to conjugate DOTA to targeting molecules has opened up new avenues for the development of highly specific and sensitive probes for the diagnosis and characterization of various diseases. The methodologies and data presented in this guide provide a foundational understanding for researchers and developers working to advance the field of medical imaging with these powerful tools.

References

- 1. The ubiquitous DOTA and its derivatives: the impact of 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid on biomedical imaging - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 2. A convenient and efficient total solid-phase synthesis of DOTA-functionalized tumor-targeting peptides for PET imaging of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design and synthesis of chiral DOTA-based MRI contrast agents with remarkable relaxivities | PolyU Institutional Research Archive [ira.lib.polyu.edu.hk]

- 4. researchgate.net [researchgate.net]

- 5. Design and synthesis of chiral DOTA-based MRI contrast agents with remarkable relaxivities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. d-nb.info [d-nb.info]

- 7. Radiolabeling and biological evaluation of DOTA-Ph-Al derivative conjugated to anti-EGFR antibody ior egf/r3 for targeted tumor imaging and therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis, Physicochemical, Labeling and In Vivo Characterization of 44Sc-Labeled DO3AM-NI as a Hypoxia-Sensitive PET Probe - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Molecular and functional imaging in cancer-targeted therapy: current applications and future directions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Role of the Oxo Group in DO3A Chelators

For Researchers, Scientists, and Drug Development Professionals

This technical guide explores the integral role of the oxo group in 1,4,7-tris(carboxymethyl)-1,4,7,10-tetraazacyclododecane (DO3A) chelators. By replacing a nitrogen atom in the cyclen ring with an oxygen atom, a class of chelators known as oxo-DO3A is formed. This substitution significantly influences the chelator's coordination chemistry, impacting the stability, relaxivity, and in vivo behavior of their metal complexes. This guide provides a comprehensive overview of these effects, supported by quantitative data, detailed experimental protocols, and workflow visualizations to aid researchers in the development of advanced imaging and therapeutic agents.

Introduction: The Significance of the Oxo Substitution

DO3A and its derivatives are widely utilized as chelating agents for various metal ions in medical applications, including Magnetic Resonance Imaging (MRI) contrast agents (with Gd³⁺) and radiopharmaceuticals (with radionuclides like ⁶⁴Cu). The introduction of an oxo group into the macrocyclic ring to form 1-oxa-4,7,10-triazacyclododecane-4,7,10-triacetic acid (oxo-DO3A) offers a strategy to modulate the properties of the resulting metal complexes. This substitution can alter the electronic properties and the conformational flexibility of the chelator, which in turn affects the thermodynamic stability and kinetic inertness of the metal complex. Understanding these changes is crucial for designing next-generation chelators with improved efficacy and safety profiles.

Impact on Complex Stability and Radiometal Chelation

A primary indicator of a chelator's utility is the stability of its metal complexes. For radiopharmaceuticals, high in vivo stability is critical to prevent the release of the radionuclide, which can lead to off-target radiation exposure. Studies comparing the stability of ⁶⁴Cu-labeled oxo-DO3A and DOTA (a closely related tetra-aza chelator) conjugates have demonstrated the beneficial role of the oxo group.

2.1. Quantitative Data: In Vitro Stability of ⁶⁴Cu-Labeled Trastuzumab Conjugates

The following table summarizes the in vitro stability of ⁶⁴Cu-labeled trastuzumab conjugates with DOTA and oxo-DO3A in mouse serum over 48 hours.

| Time (hours) | % Intact ⁶⁴Cu-DOTA-trastuzumab[1][2] | % Intact ⁶⁴Cu-oxo-DO3A-trastuzumab[1][2] |

| 24 | 54 | >95 |

| 48 | 26 | 78 |

These data clearly indicate that the ⁶⁴Cu-oxo-DO3A conjugate possesses significantly higher stability in serum compared to the ⁶⁴Cu-DOTA conjugate, highlighting the positive impact of the oxo group on the kinetic inertness of the complex.[1][2] This enhanced stability is advantageous for radiopharmaceutical applications, as it minimizes the premature release of the radioisotope.

Influence on Biodistribution of Radiopharmaceuticals

The physicochemical properties of a radiolabeled chelate influence its biodistribution. The introduction of an oxo group can alter the lipophilicity and overall charge of the complex, thereby affecting its uptake and clearance from various organs.

3.1. Comparative Biodistribution Data

Preliminary ex vivo biodistribution studies in mice have shown differences between ⁶⁴Cu-labeled DOTA and oxo-DO3A complexes. Compared to the ⁶⁴Cu-DOTA complex, the ⁶⁴Cu-oxo-DO3A complex demonstrated lower accumulation of radioactivity in the liver.[1] Furthermore, tumor-to-kidney ratios at 24 hours post-injection were found to be more than two-fold higher for ⁶⁴Cu-oxo-DO3A-trastuzumab compared to the ⁶⁴Cu-DOTA conjugate.[1]

| Organ | ⁶⁴Cu-DOTA Complex | ⁶⁴Cu-oxo-DO3A Complex |

| Liver Accumulation | Higher | Lower[1] |

| Tumor/Kidney Ratio (24h p.i.) | Lower | >2-fold Higher[1] |

These findings suggest that the oxo-DO3A chelator may lead to more favorable pharmacokinetics for targeted radionuclide therapy and imaging by reducing non-target organ uptake and improving target-to-background ratios.[1]

Role in MRI Contrast Agents: A Theoretical Perspective

The substitution of a nitrogen atom with a less basic oxygen atom in the macrocycle is expected to decrease the overall basicity of the ligand. This could potentially lead to a slightly lower thermodynamic stability constant (log K) for the Gd³⁺ complex compared to its tetra-aza counterparts. However, the pre-organized nature of the macrocycle may still ensure sufficient stability for in vivo applications.

The impact on relaxivity is more complex. The change in the coordination environment and the electronic properties of the chelator could influence the water exchange rate, which is a critical parameter for achieving high relaxivity. Further experimental studies, including the determination of NMRD profiles, are necessary to fully elucidate the effect of the oxo group on the relaxivity of Gd³⁺-oxo-DO3A.

Experimental Protocols

This section provides detailed methodologies for the synthesis of an oxo-DO3A chelator and the characterization of its metal complexes.

5.1. Synthesis of a Bifunctional oxo-DO3A Chelator (p-nitrobenzyl-oxo-DO3A)

This protocol describes the synthesis of a bifunctional oxo-DO3A chelator, which can be subsequently used for conjugation to biomolecules. The synthesis involves the cyclization of a linear precursor followed by the alkylation of the secondary amines.

Experimental Workflow: Synthesis of p-nitrobenzyl-oxo-DO3A

Caption: Synthesis of p-nitrobenzyl-oxo-DO3A.

Materials:

-

N-(2-aminoethyl)ethanolamine

-

Di-tert-butyl iminodiacetate

-

p-nitrobenzyl-bis(2-chloroethyl)amine

-

tert-Butyl bromoacetate

-

Strong base (e.g., NaH or K₂CO₃)

-

Anhydrous solvents (e.g., DMF, acetonitrile)

-

Acid for deprotection (e.g., TFA or HCl)

Procedure:

-

Synthesis of the Linear Precursor: React N-(2-aminoethyl)ethanolamine with di-tert-butyl iminodiacetate to form the linear precursor containing two secondary amine groups and a hydroxyl group.

-

Cyclization: Under high dilution conditions to favor intramolecular cyclization, react the linear precursor with p-nitrobenzyl-bis(2-chloroethyl)amine in the presence of a non-nucleophilic base to form the protected oxo-DO3A macrocycle.

-

Alkylation: Alkylate the remaining secondary amines on the macrocycle with tert-butyl bromoacetate in the presence of a base to introduce the acetate arms.

-

Deprotection: Remove the tert-butyl protecting groups using a strong acid such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) to yield the final bifunctional chelator, p-nitrobenzyl-oxo-DO3A.

5.2. Determination of Stability Constants by Potentiometric Titration

This protocol outlines the determination of the thermodynamic stability constant of a metal-chelate complex.

Experimental Workflow: Potentiometric Titration

Caption: Potentiometric titration workflow.

Procedure:

-

Solution Preparation: Prepare aqueous solutions of the oxo-DO3A chelator, the metal salt (e.g., GdCl₃), and a standardized carbonate-free strong base (e.g., NaOH).

-

Titration of the Ligand: Titrate a solution of the chelator with the standardized base to determine its protonation constants.

-

Titration of the Complex: Titrate a solution containing a 1:1 molar ratio of the chelator and the metal salt with the standardized base.

-

Data Analysis: Use appropriate software to analyze the titration curves and calculate the stability constant (log K) of the metal complex.

5.3. Measurement of Relaxivity

This protocol describes the measurement of the longitudinal (r₁) and transverse (r₂) relaxivity of a Gd³⁺ complex.

Experimental Workflow: Relaxivity Measurement

Caption: Relaxivity measurement workflow.

Procedure:

-

Sample Preparation: Prepare a series of solutions of the Gd³⁺-oxo-DO3A complex in a relevant medium (e.g., water or saline) at different concentrations.

-

NMR Measurements: Measure the T₁ and T₂ relaxation times of the water protons for each sample using a nuclear magnetic resonance (NMR) spectrometer.

-

Data Analysis: Calculate the relaxation rates (R₁ = 1/T₁ and R₂ = 1/T₂) for each concentration. Plot R₁ and R₂ as a function of the Gd³⁺ concentration. The slopes of the resulting linear plots correspond to the r₁ and r₂ relaxivities, respectively.

5.4. In Vivo Biodistribution Study

This protocol outlines a typical procedure for evaluating the biodistribution of a radiolabeled chelator.

Experimental Workflow: Biodistribution Study

References

- 1. 64Cu-Labeled Oxo-DO3A-conjugated trastuzumab and PCTA-conjugated trastuzumab - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Comparison of 64Cu-complexing bifunctional chelators for radioimmunoconjugation: labeling efficiency, specific activity and in vitro/in vivo stability - PMC [pmc.ncbi.nlm.nih.gov]

The p-Aminobenzyl Group: A Linchpin in Targeted Peptide Conjugation for Advanced Drug Delivery

For Immediate Release

A Comprehensive Technical Guide for Researchers, Scientists, and Drug Development Professionals

The p-aminobenzyl (PAB) group has emerged as a critical self-immolative spacer in the design of advanced drug delivery systems, particularly in the realm of peptide and antibody-drug conjugates (ADCs). Its unique ability to undergo a 1,6-elimination reaction following a specific triggering event, such as enzymatic cleavage, allows for the controlled and traceless release of potent therapeutic payloads at the target site. This guide provides an in-depth exploration of the PAB group's chemistry, its application in peptide conjugation, and the experimental protocols necessary for its successful implementation.

Core Principles of p-Aminobenzyl Chemistry

The utility of the PAB group lies in its bifunctional nature, enabling it to connect a targeting moiety, such as a peptide or antibody, to a therapeutic agent. The key to its function is the self-immolative cascade that is initiated upon cleavage of a specific bond, most commonly an amide bond formed between the p-amino group and a cleavable trigger, like the dipeptide valine-citrulline (Val-Cit).

This dipeptide sequence is specifically recognized and cleaved by lysosomal proteases, such as Cathepsin B, which are often upregulated in the tumor microenvironment.[1][2][3] Once the amide bond is hydrolyzed, the resulting p-aminobenzyl alcohol derivative is electronically unstable and spontaneously undergoes a 1,6-elimination reaction. This process liberates the conjugated drug in its active form, along with carbon dioxide and an aza-quinone methide by-product.[4][5]

This targeted release mechanism is paramount for enhancing the therapeutic window of highly potent cytotoxic drugs, minimizing systemic toxicity, and improving overall treatment efficacy.[6][7]

Quantitative Data Summary

The stability and cleavage kinetics of PAB-based linkers are critical parameters in the design of effective drug conjugates. The following tables summarize key quantitative data gathered from various studies.

| Linker Construct | Matrix | Half-life (t½) | Reference |

| Brentuximab Vedotin (Val-Cit-PAB) | Human Plasma | 4-6 days | [2][8] |

| Val-Cit-PAB ADC | Human Plasma | Stable for 28 days | [9] |

| Val-Cit-PAB ADC | Mouse Plasma | >95% degradation in 14 days | [9] |

| Glu-Val-Cit-PAB ADC | Mouse Plasma | ~12 days | [10] |

| Sulfatase-cleavable linker ADC | Mouse Plasma | > 7 days | [11] |

| Pyrophosphate linker ADC | Mouse and Human Plasma | > 7 days | [11] |

Table 1: Stability of Various PAB-Based Linkers in Plasma. The stability of the linker in circulation is crucial to prevent premature drug release. Notably, the standard Val-Cit-PAB linker shows significantly lower stability in mouse plasma compared to human plasma due to the activity of mouse carboxylesterase 1C (Ces1C).[4][10][11] Modifications such as the addition of a glutamic acid residue (Glu-Val-Cit) can significantly enhance stability in murine models.[9][10]

| Linker-Payload | Enzyme | Cleavage Rate | Reference |

| Z-Phe-Lys-PABC-DOX | Cathepsin B | 30-fold faster than Z-Val-Cit-PABC-DOX | [12] |

| Z-Val-Cit-PABC-DOX | Rat Liver Lysosomal Prep | Similar to Z-Phe-Lys-PABC-DOX | [12] |

| GPLG-PABC-MMAE | Lysosomal Enzymes | Drug release observed within 15 mins | [13] |

Table 2: Enzymatic Cleavage Kinetics of PAB-Based Linkers. The rate of enzymatic cleavage dictates how quickly the active drug is released within the target cell. Different peptide sequences exhibit varying sensitivities to lysosomal proteases.

| Synthesis Step | Description | Yield | Reference |

| Fmoc-Val-Cit-PABOH from Fmoc-Val-Cit-OH and PABOH | EEDQ Coupling | 98% | [6] |

| Fmoc-Val-Cit-PAB-PNP from Fmoc-Val-Cit-PABOH | Activation with bis(4-nitrophenyl) carbonate | 89% | |

| Mc-Val-Cit-PABOH from Fmoc-Val-Cit-PABOH | Fmoc deprotection and Mc-OSu coupling | 84-95% | [14] |

| Fmoc-VC-PAB-MMAE from Fmoc-VC-PAB-PNP and MMAE | Carbamate formation | 78% | |

| NH2-VC-PAB-MMAE from Fmoc-VC-PAB-MMAE | Fmoc deprotection with piperidine | 70.7% | [15] |

| Overall Yield of a peptide-MMAE conjugate | Multi-step synthesis from resin | 5-9% | [5] |

Table 3: Representative Yields for PAB-Linker Synthesis and Conjugation. The synthesis of drug-linker conjugates is a multi-step process. The yields of individual steps are generally high, but the overall yield for a complete conjugate from the initial starting materials can be more modest.

Experimental Protocols

Detailed methodologies are crucial for the successful synthesis and evaluation of PAB-conjugated peptides.

Protocol 1: Synthesis of Fmoc-Val-Cit-p-aminobenzyl alcohol (Fmoc-Val-Cit-PABOH)

This protocol describes the coupling of the dipeptide Fmoc-Val-Cit-OH to p-aminobenzyl alcohol (PABOH).

Materials:

-

Fmoc-Val-Cit-OH

-

p-Aminobenzyl alcohol (PABOH)

-

N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) or 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HBTU)

-

N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Diethyl ether

-

Standard laboratory glassware and stirring equipment

Procedure:

-

Dissolve Fmoc-Val-Cit-OH (1 equivalent) and p-aminobenzyl alcohol (1.1 equivalents) in anhydrous DMF.

-

Add EDC (1.2 equivalents) and DIPEA (2 equivalents) to the solution.

-

Stir the reaction mixture at room temperature overnight under an inert atmosphere (e.g., nitrogen or argon).

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, pour the reaction mixture into cold diethyl ether to precipitate the product.

-

Collect the solid precipitate by filtration and wash it thoroughly with diethyl ether to remove unreacted starting materials and by-products.

-

Dry the product under vacuum to obtain Fmoc-Val-Cit-PABOH as a solid. A reported yield for a similar EEDQ-mediated coupling is 98%.[6]

Protocol 2: Activation of Fmoc-Val-Cit-PABOH with p-Nitrophenyl Chloroformate (PNP)

This protocol activates the hydroxyl group of the PABOH moiety for subsequent conjugation to an amine-containing payload.

Materials:

-

Fmoc-Val-Cit-PABOH

-

bis(4-nitrophenyl) carbonate

-

N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Diethyl ether

Procedure:

-

Dissolve Fmoc-Val-Cit-PABOH (1 equivalent) in anhydrous DMF.

-

Add bis(4-nitrophenyl) carbonate (2 equivalents) and DIPEA (2 equivalents) to the solution.

-

Stir the reaction at room temperature for 1-2 hours under an inert atmosphere.

-

Monitor the reaction by TLC or LC-MS.

-

Once the reaction is complete, precipitate the product by adding diethyl ether.

-

Collect the precipitate by filtration, wash with diethyl ether, and dry under vacuum to yield Fmoc-Val-Cit-PAB-PNP. A reported yield for this reaction is 89%.[16]

Protocol 3: Conjugation of a Maleimide-Activated Linker to a Thiol-Containing Peptide/Antibody

This protocol describes the conjugation of a maleimide-functionalized linker to a cysteine residue on a peptide or a reduced antibody.

Materials:

-

Thiol-containing peptide or antibody

-

Maleimide-activated linker (e.g., Mc-Val-Cit-PAB-MMAE)

-

Tris(2-carboxyethyl)phosphine (TCEP) for antibody reduction

-

Phosphate-buffered saline (PBS), pH 7.2-7.4, degassed

-

Anhydrous Dimethyl sulfoxide (DMSO) or DMF

-

Size-exclusion chromatography (SEC) column for purification

Procedure:

-

Antibody Reduction (if applicable): Dissolve the antibody in PBS. Add a 10-50 fold molar excess of TCEP and incubate at 37°C for 1-2 hours to reduce the interchain disulfide bonds.

-

Linker Preparation: Dissolve the maleimide-activated linker in a minimal amount of anhydrous DMSO or DMF.

-

Conjugation: Add the dissolved linker to the reduced antibody or thiol-containing peptide solution. A 5-20 fold molar excess of the linker is typically used.

-

Incubate the reaction mixture at room temperature for 1-4 hours or overnight at 4°C with gentle stirring.

-

Quenching (optional): Add an excess of a small molecule thiol, such as N-acetylcysteine, to quench any unreacted maleimide groups.

-

Purification: Purify the resulting conjugate using a desalting or SEC column to remove excess linker and other small molecules.

-

Characterize the conjugate to determine the drug-to-antibody ratio (DAR) using techniques like hydrophobic interaction chromatography (HIC) or mass spectrometry.

Protocol 4: Enzymatic Cleavage Assay with Cathepsin B

This protocol outlines a method to assess the release of a payload from a PAB-linked conjugate upon incubation with Cathepsin B.

Materials:

-

PAB-linked conjugate

-

Recombinant human Cathepsin B

-

Assay buffer (e.g., 50 mM sodium acetate, 5 mM DTT, 1 mM EDTA, pH 5.5)

-

Quenching solution (e.g., acetonitrile with 0.1% trifluoroacetic acid)

-

High-performance liquid chromatography (HPLC) or LC-MS system for analysis

Procedure:

-

Prepare a stock solution of the PAB-linked conjugate in an appropriate solvent.

-

In a microcentrifuge tube, add the assay buffer and the conjugate to a final desired concentration.

-

Initiate the reaction by adding a pre-determined amount of Cathepsin B.

-

Incubate the reaction at 37°C.

-

At various time points, withdraw aliquots of the reaction mixture and quench the reaction by adding an equal volume of the quenching solution.

-

Centrifuge the quenched samples to precipitate the enzyme.

-

Analyze the supernatant by reverse-phase HPLC or LC-MS to quantify the amount of released payload and remaining conjugate.

-

Calculate the rate of cleavage based on the increase in the concentration of the released payload over time.

Visualizing the Pathway and Workflow

Diagrams generated using Graphviz provide a clear visual representation of the key processes involved in PAB-mediated drug delivery.

Caption: Cellular uptake and mechanism of action of an ADC with a cleavable linker.

Caption: Self-immolative mechanism of the p-aminobenzyl linker.

Caption: General experimental workflow for ADC production and validation.

Conclusion

The p-aminobenzyl group is a cornerstone of modern cleavable linker technology in peptide and antibody-drug conjugates. Its predictable and efficient self-immolative mechanism enables the targeted delivery and release of potent therapeutics, thereby enhancing their efficacy and safety profiles. A thorough understanding of the underlying chemistry, coupled with robust experimental protocols for synthesis, conjugation, and analysis, is essential for the successful development of next-generation targeted therapies. The data and methodologies presented in this guide provide a solid foundation for researchers and drug developers working in this exciting and rapidly advancing field.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Brentuximab Vedotin - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. preprints.org [preprints.org]

- 4. Molecular Basis of Valine-Citrulline-PABC Linker Instability in Site-Specific ADCs and Its Mitigation by Linker Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and Evaluation of a Monomethyl Auristatin E—Integrin αvβ6 Binding Peptide–Drug Conjugate for Tumor Targeted Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Tandem-Cleavage Linkers Improve the In Vivo Stability and Tolerability of Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. biorxiv.org [biorxiv.org]

- 8. Brentuximab vedotin, an antibody–drug conjugate, in patients with CD30‐positive haematologic malignancies and hepatic or renal impairment - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Glutamic acid–valine–citrulline linkers ensure stability and efficacy of antibody–drug conjugates in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Enzyme-linked immunosorbent assays for quantification of MMAE-conjugated ADCs and total antibodies in cynomolgus monkey sera - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Frontiers | Optimizing the enzymatic release of MMAE from isoDGR-based small molecule drug conjugate by incorporation of a GPLG-PABC enzymatically cleavable linker [frontiersin.org]

- 14. Improved Methodology for the Synthesis of a Cathepsin B Cleavable Dipeptide Linker, Widely Used in Antibody-Drug Conjugate Research - PMC [pmc.ncbi.nlm.nih.gov]

- 15. rsc.org [rsc.org]

- 16. Exo-Cleavable Linkers: Enhanced Stability and Therapeutic Efficacy in Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: p-NH2-Bn-oxo-DO3A for Advanced Radiopharmaceutical Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the bifunctional chelator p-NH2-Bn-oxo-DO3A, a critical component in the development of targeted radiopharmaceuticals for diagnostic imaging and therapeutic applications. This document outlines its chemical properties, detailed experimental protocols for its conjugation and radiolabeling, and a conceptual workflow for its application in targeted radionuclide therapy.

Core Chemical and Physical Data

The fundamental properties of this compound are summarized in the table below. It is important to note that the molecular weight can be presented for the free base or, as is common for this compound, as a hydrated hydrochloride salt.

| Property | Value | Citation(s) |

| Chemical Name | 1-Oxa-4,7,10-tetraazacyclododecane-5-S-(4-aminobenzyl)-4,7,10-triacetic acid | [1] |

| CAS Number | 2125661-90-5 | [1][2][3] |

| Chemical Formula | C₂₁H₃₂N₄O₇ (free base) C₂₁H₃₂N₄O₇·2HCl·2H₂O (dihydrochloride dihydrate) | [1][2] |

| Molecular Weight | 452.5 g/mol (free base) 561.5 g/mol (dihydrochloride dihydrate) | [1][2] |

| Primary Application | Bifunctional chelator for conjugation to biomolecules and subsequent radiolabeling with metallic radionuclides for targeted imaging (PET/SPECT) and therapy. | [2] |

Introduction to this compound

This compound is a macrocyclic chelating agent based on the well-established DO3A (1,4,7,10-tetraazacyclododecane-1,4,7-triacetic acid) framework. The "p-NH2-Bn-oxo" modification introduces a para-aminobenzyl group, which serves as a reactive handle for covalent attachment to targeting biomolecules such as peptides, antibodies, or small molecules. The primary amine (-NH2) group allows for straightforward conjugation to carboxyl groups on these biomolecules.

The core function of this compound is to securely chelate (bind) a metallic radionuclide. Once conjugated to a targeting moiety and labeled with a radioisotope, the entire construct can be administered in vivo. The targeting molecule then guides the radionuclide to a specific biological target, such as a receptor overexpressed on cancer cells, for either diagnostic imaging or localized radiotherapy.

Experimental Protocols

The following sections provide detailed methodologies for the key experimental steps involving this compound: conjugation to a peptide and subsequent radiolabeling. These protocols are adapted from established methods for similar bifunctional chelators.

Protocol 1: Conjugation of this compound to a Carboxyl-Containing Peptide

This protocol describes the coupling of the primary amine of this compound to a carboxylic acid group on a targeting peptide using carbodiimide chemistry with EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and Sulfo-NHS (N-hydroxysulfosuccinimide).

Materials:

-

Targeting peptide with an available carboxyl group

-

This compound

-

EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

-

Sulfo-NHS (N-hydroxysulfosuccinimide)

-

Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 5.5-6.0

-

Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5

-

Quenching Solution: 1 M Tris-HCl, pH 8.0, or 1 M hydroxylamine

-

Purification System: Reversed-phase high-performance liquid chromatography (RP-HPLC) with a C18 column

Procedure:

-

Peptide Preparation: Dissolve the targeting peptide in Activation Buffer at a concentration of 1-5 mg/mL.

-

Activation of Carboxyl Groups:

-

Prepare fresh solutions of EDC and Sulfo-NHS in Activation Buffer.

-

Add a 10-fold molar excess of EDC and a 25-fold molar excess of Sulfo-NHS to the peptide solution.

-

Incubate for 15-30 minutes at room temperature to activate the carboxyl groups on the peptide, forming a more stable Sulfo-NHS ester.

-

-

Conjugation Reaction:

-

Dissolve this compound in Coupling Buffer.

-

Adjust the pH of the activated peptide solution to 7.2-7.5 by adding Coupling Buffer.

-

Immediately add a 5 to 10-fold molar excess of the this compound solution to the activated peptide solution.

-

Allow the reaction to proceed for 2-4 hours at room temperature, or overnight at 4°C, with gentle mixing.

-

-

Quenching: Add the quenching solution to a final concentration of 10-50 mM to stop the reaction by capping any remaining activated carboxyl groups. Incubate for 15 minutes.

-

Purification:

-

Purify the resulting peptide-chelator conjugate using preparative RP-HPLC.

-

Use a gradient of water (with 0.1% TFA) and acetonitrile (with 0.1% TFA) to elute the conjugate.

-

Collect fractions and analyze them by analytical HPLC and mass spectrometry to identify the fractions containing the pure conjugate.

-

Lyophilize the pure fractions to obtain the final product as a powder.

-

Protocol 2: Radiolabeling of the Peptide-DO3A Conjugate with Lutetium-177

This protocol describes the chelation of the therapeutic radionuclide Lutetium-177 (¹⁷⁷Lu) by the DO3A moiety of the purified conjugate.

Materials:

-

Lyophilized peptide-p-NH2-Bn-oxo-DO3A conjugate

-

¹⁷⁷LuCl₃ in 0.04 M HCl

-

Labeling Buffer: 0.1 M sodium acetate or ammonium acetate, pH 4.5-5.5

-

Quench/Scavenger Solution: 50 mM DTPA (diethylenetriaminepentaacetic acid)

-

Quality Control System: Radio-TLC or radio-HPLC

Procedure:

-

Reconstitution: Dissolve the peptide-chelator conjugate in the Labeling Buffer to a concentration of approximately 1 mg/mL.

-

Labeling Reaction:

-

In a sterile, shielded vial, add a calculated amount of the conjugate solution (typically 10-50 µg).

-

Add the desired activity of ¹⁷⁷LuCl₃ to the vial.

-

Gently mix the solution. The final pH should be between 4.5 and 5.5.

-

Incubate the reaction mixture at 90-95°C for 15-30 minutes.

-

-

Quenching: After incubation, cool the reaction vial to room temperature. Add a small volume of the DTPA quench solution to complex any unchelated ¹⁷⁷Lu.

-

Quality Control:

-

Determine the radiochemical purity (RCP) of the final product. This is typically done using radio-TLC or radio-HPLC to separate the radiolabeled peptide from free ¹⁷⁷Lu.

-

An RCP of >95% is generally required for in vivo use.

-

-

Final Formulation: If the RCP is acceptable, the product can be formulated in a physiologically compatible buffer (e.g., saline with 0.5% BSA) for preclinical or clinical use.

Visualized Workflows and Pathways

The following diagrams, generated using the DOT language, illustrate the key processes described in this guide.

Caption: Workflow for the conjugation of this compound to a targeting peptide.

References

- 1. documents.thermofisher.com [documents.thermofisher.com]

- 2. Labelling of 90Y- and 177Lu-DOTA-Bioconjugates for Targeted Radionuclide Therapy: A Comparison among Manual, Semiautomated, and Fully Automated Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Preparation, Radiolabeling with 68Ga/177Lu and Preclinical Evaluation of Novel Angiotensin Peptide Analog: A New Class of Peptides for Breast Cancer Targeting [mdpi.com]

Methodological & Application

Application Note & Protocol: Conjugation of p-NH2-Bn-oxo-DO3A to Peptides

Audience: Researchers, scientists, and drug development professionals.